molecular formula C11H18N2O4 B2845965 Ethyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate CAS No. 1975118-75-2

Ethyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate

Cat. No.: B2845965
CAS No.: 1975118-75-2
M. Wt: 242.275
InChI Key: VJQQSNUEAMJJKR-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methoxyethoxymethyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the ethyl ester group: This step involves esterification of the carboxylic acid group on the pyrazole ring using ethanol and a suitable catalyst, such as sulfuric acid.

    Attachment of the methoxyethoxymethyl group: This can be done through a nucleophilic substitution reaction, where the pyrazole compound reacts with a methoxyethoxymethyl halide in the presence of a base like sodium hydride.

    Methylation of the pyrazole ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxymethyl group or the ester group, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and various nucleophiles.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: New derivatives with substituted functional groups.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Ethyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 1-methylpyrazole-4-carboxylate: Lacks the methoxyethoxymethyl group, which may result in different chemical and biological properties.

    3-(2-Methoxyethoxymethyl)-1-methylpyrazole-4-carboxylic acid: Lacks the ethyl ester group, which may affect its reactivity and solubility.

    1-Methylpyrazole-4-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-4-17-11(14)9-7-13(2)12-10(9)8-16-6-5-15-3/h7H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQQSNUEAMJJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1COCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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